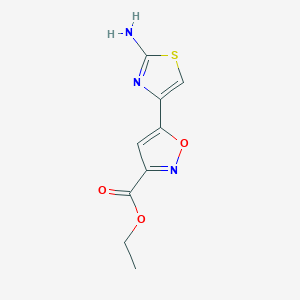
2-Fluorobut-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobut-2-enedinitrile is an organic compound with the molecular formula C4HFN2 It is characterized by the presence of a fluorine atom and two nitrile groups attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobut-2-enedinitrile typically involves the fluorination of but-2-enedinitrile. One common method is the free radical addition of fluorine to but-2-enedinitrile under controlled conditions. This reaction can be carried out using a fluorinating agent such as elemental fluorine or a fluorine-containing compound in the presence of a catalyst .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobut-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluorobut-2-enedinitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and fluorinated substrates.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Fluorobut-2-enedinitrile involves its interaction with various molecular targets. The presence of the fluorine atom and nitrile groups allows it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Butenedinitrile: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
1-Fluoro-2-butene: Contains a fluorine atom but lacks the nitrile groups, leading to different applications and reactivity
Uniqueness: 2-Fluorobut-2-enedinitrile is unique due to the combination of the fluorine atom and nitrile groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
105304-69-6 |
|---|---|
Molecular Formula |
C4HFN2 |
Molecular Weight |
96.06 g/mol |
IUPAC Name |
2-fluorobut-2-enedinitrile |
InChI |
InChI=1S/C4HFN2/c5-4(3-7)1-2-6/h1H |
InChI Key |
SDXZFPJYTGNCDE-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(C#N)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


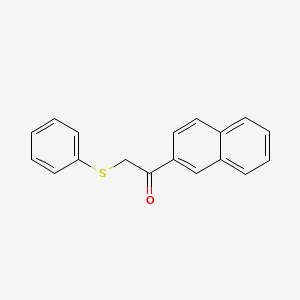
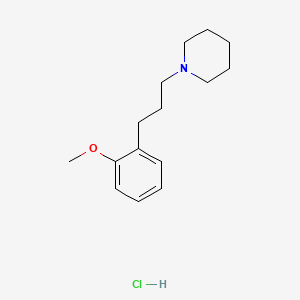
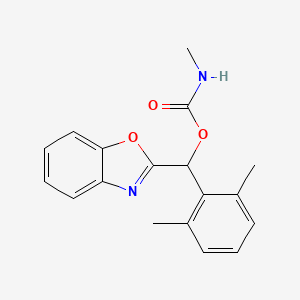
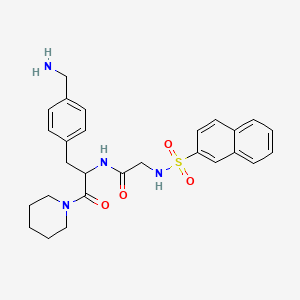
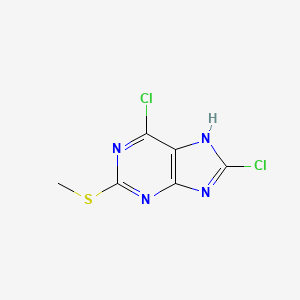
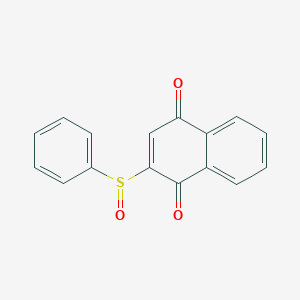

![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)
![1-Bromo-4-{[(tert-butylperoxy)carbonyl]amino}benzene](/img/structure/B14330938.png)

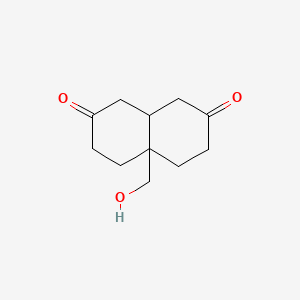
![7-Azadispiro[2.0.2~4~.2~3~]octan-8-one](/img/structure/B14330955.png)
methyl}(trimethyl)silane](/img/structure/B14330977.png)
